



Application of 2,3-Benzodioxine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	2,3-Benzodioxine	
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The **2,3-benzodioxine** moiety is a significant structural motif in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to interact with various biological targets.[1] This heterocyclic scaffold is present in a range of biologically active compounds, including inhibitors of enzymes such as poly(ADP-ribose)polymerase 1 (PARP1), dipeptidyl peptidase IV, and carbonic anhydrase, as well as agents with α -adrenergic blocking and anti-inflammatory properties.[1][2][3] Its rigid structure and potential for stereospecific substitution make it a valuable building block in the synthesis of complex pharmaceutical molecules.

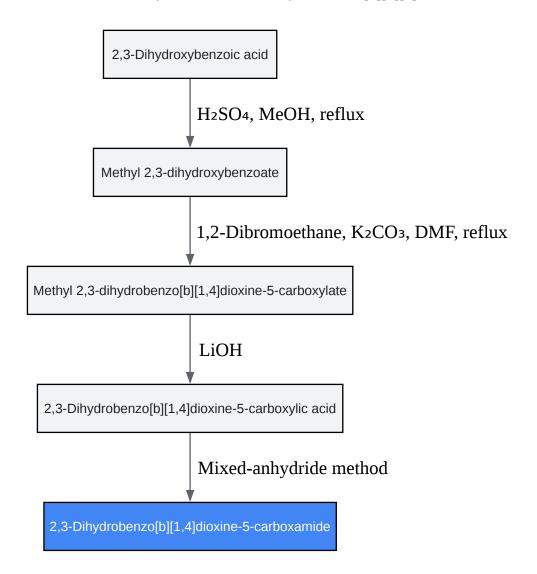
This document provides detailed application notes and experimental protocols for the synthesis of key **2,3-benzodioxine** derivatives that serve as precursors or final products in pharmaceutical research.

I. Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide Derivatives as PARP1 Inhibitors

The 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide scaffold has been identified as a promising lead for the development of potent PARP1 inhibitors, which are crucial in cancer therapy.[2] The following protocols detail the synthesis of a key intermediate and the final carboxamide derivative.



Experimental Workflow for the Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide



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Caption: Synthetic pathway for 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide.

Quantitative Data for Synthesis of PARP1 Inhibitor Precursors



Step	Reactants	Product	Yield (%)	Reference
Esterification	2,3- Dihydroxybenzoi c acid, Methanol, H ₂ SO ₄	Methyl 2,3- dihydroxybenzoa te	85	[2]
Cyclization	Methyl 2,3- dihydroxybenzoa te, 1,2- Dibromoethane, K ₂ CO ₃	Methyl 2,3- dihydrobenzo[b] [4][5]dioxine-5- carboxylate	-	[2]
Amidation	Methyl 2,3- dihydrobenzo[b] [4][5]dioxine-5- carboxylate	2,3- Dihydrobenzo[b] [4][5]dioxine-5- carboxamide	70	[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate[2]

- To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
- Reflux the reaction mixture for 12 hours.
- Cool the mixture to room temperature and concentrate under vacuum.
- Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
- Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain the product as a white powder.

Protocol 2: Synthesis of Methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate[2]



- To a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (0.17 mL, 2.0 mmol).
- Stir the reaction mixture under reflux for 10 hours, monitoring the consumption of the starting material by TLC.
- Upon completion, dilute the mixture with water and extract with ethyl acetate.
- Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

Protocol 3: Synthesis of 2,3-Dihydrobenzo[b][4][5]dioxine-5-carboxamide[2]

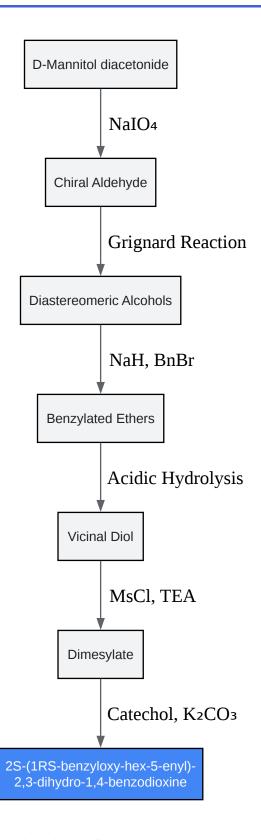
- Hydrolyze methyl 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxylate (0.288 g, 2.0 mmol) using lithium hydroxide.
- Perform a basic and acidic work-up to obtain the corresponding carboxylic acid.
- Convert the resulting acid to the carboxamide using a mixed-anhydride method to yield the final product as a white powder.

II. Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxine Derivatives for DPP-IV and Carbonic Anhydrase Inhibitors

The 2,3-dihydro-1,4-benzodioxine scaffold is a key component in the synthesis of analogs of potent and selective dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase inhibitors.[1] The stereochemistry at the 2-position of the benzodioxine ring is crucial for biological activity, necessitating stereocontrolled synthetic approaches.

Logical Flow for Stereoselective Synthesis





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Caption: Stereoselective synthesis of a chiral 2,3-dihydro-1,4-benzodioxine derivative.



Quantitative Data for the Synthesis of a Chiral Benzodioxine Derivative

Step	Starting Material	Product	Yield (%)	Reference
Benzylation	(2R,3RS)-1,2- isopropylidenedi oxy-7-octen-3-ol	Benzylated ether intermediate	-	[1]
Acetal Hydrolysis	Benzylated ether intermediate	Vicinal diol	96.0	[1]
Mesylation	Vicinal diol	Dimesylate intermediate	82	[1]
Cyclization	Dimesylate intermediate, Catechol	2S-(1RS- benzyloxy-hex-5- enyl)-2,3- dihydro-1,4- benzodioxine	-	[1]

Experimental Protocols

Protocol 4: Synthesis of the Vicinal Diol Intermediate[1]

- To a solution of the benzylated acetal intermediate (20.18 g, 69.49 mmol) in methanol (230 mL), add a 10% aqueous solution of HCl (23 mL).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Evaporate the solvent in vacuo and dissolve the residue in dichloromethane (DCM) and water.
- Extract the aqueous layer twice more with DCM.
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent in vacuo to obtain the pure product as a yellow oil.



Protocol 5: Synthesis of the Dimesylate Intermediate[1]

- Dissolve the vicinal diol (16.7 g, 66.7 mmol) in DCM (220 mL) and cool to 0 °C.
- Add triethylamine (27.8 mL, 200.1 mmol) followed by the dropwise addition of methanesulfonyl chloride (12.9 mL, 166.7 mmol).
- Stir the reaction at 0 °C until the starting material disappears (monitored by TLC).
- Dilute the reaction with DCM and wash the organic phase with a 10% aqueous solution of HCl and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the pure product as a yellow oil.

Protocol 6: Synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine[1]

- Stir a suspension of pyrocatechol (2.96 g, 26.84 mmol) and potassium carbonate (11.13 g, 80.62 mmol) in DMF (65 mL) for 30 minutes.
- Add a solution of the dimesylate intermediate (10.91 g, 26.84 mmol) in DMF (65 mL) dropwise to the mixture.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- Evaporate the solvent in vacuo, dissolve the crude product in DCM, and wash with a 10% aqueous solution of HCl and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate in vacuo.

III. Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide

This sulfonamide derivative serves as a key intermediate for the synthesis of various acetamide derivatives that have shown potential as α -glucosidase and acetylcholinesterase inhibitors.[3] [5]



Quantitative Data for Sulfonamide Synthesis

Step	Reactants	Product	Yield (%)	Reference
Sulfonamide Formation	N-2,3- dihydrobenzo[4] [5]-dioxin-6- amine, 4- methylbenzenes ulfonyl chloride	N-(2,3- dihydrobenzo[4] [5]dioxin-6-yl)-4- methylbenzenes ulfonamide	80	[3][5]

Experimental Protocol

Protocol 7: Synthesis of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide[3] [5]

- React N-2,3-dihydrobenzo[4][5]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na₂CO₃.
- Precipitate the product at pH 2 using concentrated HCl.
- Filter the precipitate, wash with distilled water, and air-dry to afford the product as a light brown amorphous powder.

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